molecular formula C9H14N4O3 B1678890 Nimorazole CAS No. 6506-37-2

Nimorazole

Cat. No.: B1678890
CAS No.: 6506-37-2
M. Wt: 226.23 g/mol
InChI Key: MDJFHRLTPRPZLY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nimorazole is an antimicrobial agent with activity against anaerobic bacteria and protozoa . Its actions and properties are similar to metronidazole . It has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others .

Mode of Action

The mechanism of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break . This explains their antimicrobial as well as mutagenic effect .

Biochemical Pathways

This compound is metabolized by a nitroreductase from a human pathogen Haemophilus influenzae (HiNfsB) . HiNfsB effectively metabolizes ten clinically used nitroimidazoles .

Pharmacokinetics

The pharmacokinetics of this compound were studied in 19 individuals after single oral doses of between 0.5-3.5 g . HPLC measurements showed, after a rapid absorption, a linear relationship between peak plasma concentration and given dose . Mean elimination half-life was 3.1 h . A tendency to a dose-dependent variation in the apparent volume of distribution, total body clearance, and elimination half-life suggest non-linear pharmacokinetics of this compound .

Result of Action

This compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell . In contrast, dissociative electron attachment, commonly believed to be the source of chemical activity of LEEs, represents only a minor reaction channel which is further suppressed upon hydration .

Action Environment

The action of this compound is influenced by the presence of low-energy electrons (LEEs) formed as secondary particles in the interaction of high-energy quanta (particles or photons in the MeV range) with cellular components . These LEEs effectively cause the reduction of this compound via associative electron attachment . This supports the hypothesis that this compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell .

Preparation Methods

Nimorazole can be synthesized through a multi-step process. The synthesis begins with the reaction of morpholine with 2-chloroethanol, followed by chlorination. The resulting product is then condensed with 4(5)-nitroimidazole in the presence of a phase-transfer catalyst . This method is efficient and suitable for industrial production due to its simplicity and the availability of raw materials .

Properties

IUPAC Name

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFHRLTPRPZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057795
Record name Nimorazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6506-37-2
Record name Nimorazole
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URL https://commonchemistry.cas.org/detail?cas_rn=6506-37-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimorazole [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimorazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12172
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Record name Nimorazole
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Record name Nimorazole
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Record name Nimorazole
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Record name NIMORAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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